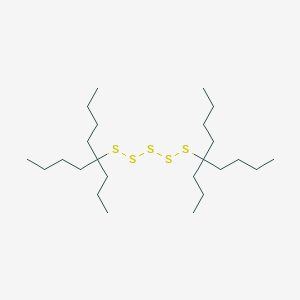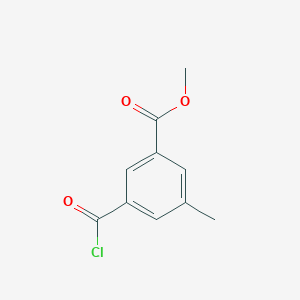
tert-Butylarsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butylarsine: is an organoarsenic compound with the chemical formula (CH₃)₃CAsH₂. It is a colorless, clear liquid with a molecular weight of 134.05 g/mol . This compound is primarily used in the semiconductor industry for the deposition of compound semiconductors such as gallium arsenide (GaAs) and indium arsenide (InAs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butylarsine can be synthesized through the reaction of arsenic trichloride (AsCl₃) with tert-butyl lithium (LiC₄H₉) to form this compound (CH₃)₃CAsH₂ . The reaction is typically carried out in an inert atmosphere to prevent oxidation and requires careful handling due to the toxicity of the reagents involved.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the toxic and flammable nature of the reagents and products .
Chemical Reactions Analysis
Types of Reactions: tert-Butylarsine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Substitution: It can undergo substitution reactions where the arsenic-hydrogen bonds are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or oxygen (O₂) can be used under controlled conditions.
Substitution: Reagents like halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products:
Oxidation: this compound oxide.
Substitution: Various this compound derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: tert-Butylarsine is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in organic synthesis .
Biology and Medicine:
Industry: In the semiconductor industry, this compound is used in metal-organic chemical vapor deposition (MOCVD) processes to produce high-purity gallium arsenide (GaAs) and indium arsenide (InAs) thin films . These materials are essential for the manufacture of electronic and optoelectronic devices such as LEDs and solar cells .
Mechanism of Action
The mechanism of action of tert-Butylarsine involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic processes or serve as precursors for the deposition of thin films in semiconductor manufacturing . The molecular targets and pathways involved depend on the specific application and the nature of the metal ions or substrates used .
Comparison with Similar Compounds
Trimethylarsine (CH₃)₃AsH: Similar in structure but with three methyl groups instead of tert-butyl groups.
Triphenylarsine (C₆H₅)₃As: Contains three phenyl groups instead of tert-butyl groups.
Uniqueness: tert-Butylarsine is unique due to its bulky tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it particularly useful in applications where controlled deposition and precise molecular interactions are required .
Properties
CAS No. |
4262-43-5 |
|---|---|
Molecular Formula |
C4H9As |
Molecular Weight |
132.04 g/mol |
InChI |
InChI=1S/C4H9As/c1-4(2,3)5/h1-3H3 |
InChI Key |
QTQRGDBFHFYIBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[As] |
physical_description |
Clear colorless liquid with an unpleasant odor; [Akzo Nobel MSDS] |
vapor_pressure |
125.0 [mmHg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)

![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)








![6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)

